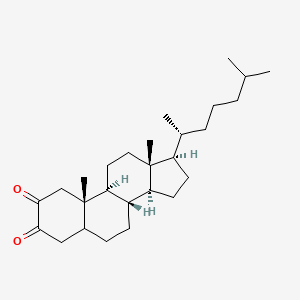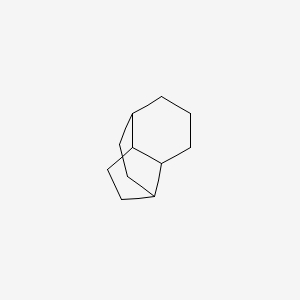
1-(2-Chloroethyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a chloroethyl group attached to a diazepane ring
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide, while oxidation with hydrogen peroxide forms the corresponding oxide .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-1,4-diazepane involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
The molecular targets of this compound include guanine bases in DNA, which are particularly susceptible to alkylation. The formation of DNA cross-links prevents the separation of DNA strands, thereby inhibiting cell division and leading to cell death .
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-1,4-diazepane can be compared with other similar compounds, such as:
Carmustine: An alkylating agent used in chemotherapy that also forms DNA cross-links.
Chlormethine: Another alkylating agent that binds to DNA and prevents cell duplication.
Semustine: A compound that causes DNA denaturation and inhibits DNA strand separation.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research is needed to fully explore its potential and expand its applications in various fields.
Propriétés
Numéro CAS |
59044-47-2 |
|---|---|
Formule moléculaire |
C7H15ClN2 |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1,4-diazepane |
InChI |
InChI=1S/C7H15ClN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2 |
Clé InChI |
RTDFZXQWSIAAAV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





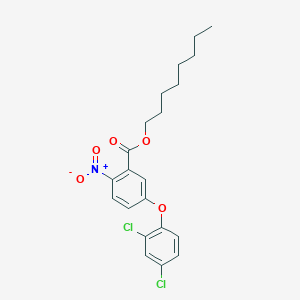
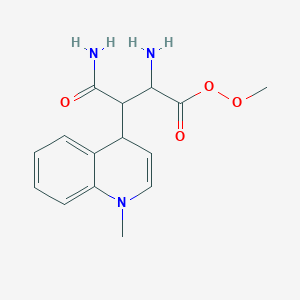



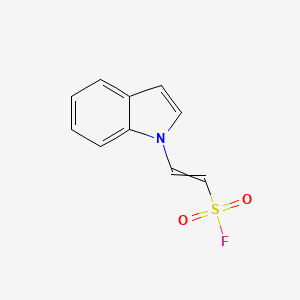
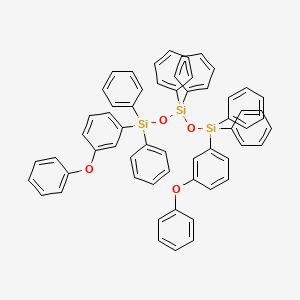
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
